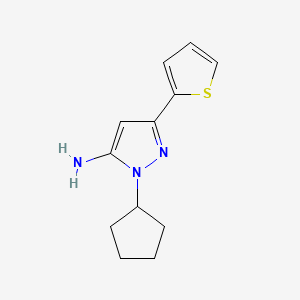

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

Structural Elucidation

1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and thiophen-2-yl groups. The molecular formula, C₁₂H₁₅N₃S , corresponds to a molecular weight of 233.33 g/mol . The IUPAC name, This compound, reflects its structural hierarchy: a pyrazole ring (positions 1 and 5) substituted with a cyclopentyl group and a thiophene moiety, respectively.

Key Structural Features:

- Pyrazole Core : A five-membered aromatic ring containing two adjacent nitrogen atoms.

- Cyclopentyl Substituent : A saturated five-membered carbocycle at position 1, introducing steric bulk.

- Thiophen-2-yl Group : A sulfur-containing heterocycle at position 3, contributing π-electron density .

The SMILES notation, NC₁=CC(C₂=CC=CS₂)=NN₁C₃CCCC₃ , encodes the connectivity of atoms, highlighting the amine group at position 5 and the cyclopentyl-thiophene substitution pattern .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃S | |

| Molecular Weight | 233.33 g/mol | |

| IUPAC Name | This compound | |

| SMILES | NC1=CC(C2=CC=CS2)=NN1C3CCCC3 |

Molecular Properties

The compound exhibits a balance of lipophilic and polar characteristics due to its hybrid structure. The cyclopentyl and thiophene groups enhance hydrophobicity, while the amine and pyrazole nitrogen atoms provide sites for hydrogen bonding.

Physical Properties:

- Solubility : Moderately soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions .

- logP (Octanol-Water Partition Coefficient) : Estimated at 2.5 , indicating moderate lipophilicity .

- Melting Point : Not experimentally reported; predicted to range between 120–140°C based on analogous pyrazole derivatives .

Electronic Properties:

- The thiophene moiety contributes electron-rich character via its conjugated π-system, while the pyrazole ring’s nitrogen atoms act as weak hydrogen-bond acceptors .

- The cyclopentyl group induces steric hindrance, influencing conformational flexibility and intermolecular interactions .

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | >10 mg/mL | |

| Predicted logP | 2.5 | |

| Topological Polar Surface Area | 76.7 Ų |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Properties

IUPAC Name |

2-cyclopentyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c13-12-8-10(11-6-3-7-16-11)14-15(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWOTDGQXVAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of β-Ketonitriles with Hydrazines

Mechanism : The terminal nitrogen of the hydrazine nucleophilically attacks the carbonyl carbon of a β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes cyclization via attack by the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole core.

Application to Target Compound : By selecting a β-ketonitrile bearing a cyclopentyl group and reacting it with 2-thiophenylhydrazine, the desired 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be synthesized.

Reaction Conditions : Typically carried out in refluxing ethanol or other suitable solvents, sometimes in the presence of a base such as triethylamine to facilitate cyclization.

Example : Synthesis of 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles has been reported using α-cyanoacetophenones and heteroarylhydrazines, demonstrating the feasibility of introducing heteroaryl groups like thiophene via hydrazine derivatives.

Solid-Phase Synthesis Methods

Solid-phase synthesis techniques have been developed to generate 5-aminopyrazoles efficiently, allowing combinatorial library generation and easier purification.

These methods involve resin-supported β-ketonitriles or enamine nitriles reacted with hydrazines, followed by cleavage from the resin to yield the aminopyrazole product.

Such methods can be adapted for the synthesis of this compound by using appropriately functionalized starting materials.

Specific Synthetic Route Proposal for this compound

Based on the general methodologies, the following synthetic route is proposed:

| Step | Reagents/Starting Materials | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of β-ketonitrile with cyclopentyl substituent (e.g., 1-cyclopentyl-3-oxopropanenitrile) | Standard ketone functionalization methods | β-Ketonitrile intermediate |

| 2 | Reaction of β-ketonitrile with 2-thiophenylhydrazine | Reflux in ethanol, possibly with base (Et3N) | Formation of hydrazone intermediate |

| 3 | Cyclization of hydrazone intermediate | Continued reflux or heating | Formation of this compound |

Analytical and Characterization Data

Spectroscopic Confirmation : The hydrazone intermediate can be characterized by IR (presence of C≡N stretch around 2179 cm⁻¹) and NMR spectroscopy (including ^1H, ^13C, and possibly ^19F if fluorinated groups are present).

Purification : Recrystallization or chromatographic techniques are used to purify the final aminopyrazole.

Yields : Literature reports suggest high yields (often above 70-80%) for similar 5-aminopyrazole syntheses using β-ketonitrile and hydrazine condensation.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-Ketonitrile (cyclopentyl-substituted), 2-thiophenylhydrazine | Reflux in ethanol, base catalysis | High yield, versatile for substitutions | Requires preparation of β-ketonitrile |

| Solid-Phase Synthesis | Resin-bound β-ketonitriles + hydrazines | Room temperature to reflux, resin cleavage | Facilitates combinatorial synthesis, easy purification | Requires resin and specialized setup |

| Hydrazone Intermediate Isolation | β-Ketonitrile + hydrazine | Controlled temperature, solvent choice | Allows intermediate characterization | Intermediate isolation can be challenging |

Research Findings and Notes

The condensation of β-ketonitriles with hydrazines remains the most practical and widely used method for synthesizing 5-aminopyrazoles, including derivatives with heteroaryl groups such as thiophen-2-yl.

The choice of hydrazine derivative (in this case, 2-thiophenylhydrazine) is critical for introducing the desired substituent at the 3-position of the pyrazole ring.

The cyclopentyl group at the 1-position can be introduced via the appropriate β-ketonitrile precursor.

Solid-phase synthesis methods provide an alternative route, especially useful for library synthesis and rapid analog generation.

No direct synthesis protocols specific to this compound were found in major chemical databases or literature, but the outlined methods are well-established for closely related compounds and can be adapted accordingly.

Chemical Reactions Analysis

1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Structural Characteristics

The compound features:

- A cyclopentyl group , influencing its lipophilicity and membrane permeability.

- A thiophene ring , known for its electron-rich properties that enhance biological interactions.

- A pyrazole core , which is associated with various pharmacological activities.

Chemistry

In chemical research, 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new chemical reactivities and pathways.

Biology

Biologically, this compound is studied for its potential interactions with proteins and enzymes. Its ability to modulate biochemical pathways makes it a valuable tool in understanding cellular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act as a lead compound in drug development targeting various diseases, including cancer.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For example:

- Leukemia Cells : Studies have shown effective inhibition of proliferation.

- Breast Cancer Cells : Similar compounds have demonstrated promising results in reducing cell viability.

Industrial Applications

In industry, this compound can be utilized in developing new materials with unique properties due to its chemical stability and reactivity. It may find applications in:

- Polymer Chemistry : As a monomer or additive.

- Agricultural Chemicals : In the formulation of pesticides or herbicides.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibition showed that this compound effectively inhibits specific kinases involved in cancer progression, suggesting its role as a targeted therapy .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be contextualized by comparing it to analogous pyrazole derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

1-Position Substituents :

- The cyclopentyl group in the target compound provides steric bulk and moderate lipophilicity, which may enhance metabolic stability compared to phenyl analogs .

- Phenyl-substituted derivatives (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) exhibit stronger π-π interactions but lower solubility due to aromaticity .

3-Position Substituents :

- Thiophen-2-yl enhances electronic delocalization and sulfur-mediated interactions, crucial for binding to enzymes like thrombin or kinases .

- Pyridinyl or fluorophenyl groups (e.g., in 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) introduce polar or electron-withdrawing effects, improving target selectivity .

Biological Activity

1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of 247.36 g/mol. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes include:

- Cyclization of precursors : The formation of the pyrazole ring is achieved by reacting appropriate precursors, followed by the introduction of cyclopentyl and thiophene groups.

- Reagents : Typical reagents include hydrazine hydrate for pyrazole formation and various catalysts to facilitate the reactions under controlled conditions .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial properties : Preliminary studies suggest that this compound may possess antibacterial activity against various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory effects : The compound has been investigated for its potential to modulate inflammatory pathways, contributing to its therapeutic applications .

The biological activity of this compound is thought to involve:

- Target binding : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can influence signaling pathways related to inflammation and other biological processes .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

- Antimicrobial Evaluation :

- Anti-inflammatory Activity :

- Cytotoxicity Studies :

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Moderate activity against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro |

| Cytotoxicity | Induces apoptosis in leukemia and breast cancer cell lines |

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones.

- Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution.

- Step 3 : Thiophene ring coupling using Suzuki-Miyaura or Ullmann reactions.

Q. Optimization Tips :

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring conformation) .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Q. How can researchers design initial bioactivity screens for this compound?

- In vitro assays : Test against kinase targets (e.g., p38 MAPK) using fluorescence polarization.

- Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- Reference Data : Compare IC₅₀ values with structurally similar pyrazole derivatives (see Table 1) .

Table 1 : Bioactivity of Pyrazole Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | p38 MAPK | 53 | |

| Pyrazole Derivative B | TNFα | 42 | |

| Target Compound (Analog) | Neutrophil Migration | 10 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or trifluoroethyl groups to assess steric/electronic effects .

- Thiophene Modifications : Introduce fluorinated or methylated thiophene rings to enhance binding affinity .

- Bioisosteric Replacement : Substitute the pyrazole core with imidazo[1,2-b]pyridazine to evaluate scaffold flexibility .

Q. Methodology :

- Synthesize 10–15 analogs using parallel synthesis.

- Screen against primary and secondary targets (e.g., kinases, GPCRs).

- Perform molecular docking to correlate substituent effects with binding energy .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).

- Metabolic Stability Tests : Rule out false positives due to compound degradation (e.g., liver microsome assays).

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Case Study : Discrepancies in TNFα inhibition (IC₅₀ = 42 nM vs. >100 nM) were resolved by identifying batch-specific impurities via LC-MS .

Q. How can computational methods predict off-target interactions?

Q. What are the challenges in scaling up synthesis for in vivo studies?

Q. How to investigate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways.

- Chemical Proteomics : Use affinity-based probes to pull down interacting proteins.

- In Vivo Imaging : Label the compound with ¹⁸F for PET imaging in rodent models .

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID: 517779) for reaction conditions .

- Safety Data : Consult SDS sheets for handling guidelines (e.g., use PPE, avoid inhalation) .

- Structural Databases : Access crystallographic data from CCDC or PDB for modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.